N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

Medicinal Chemistry SAR Physicochemical Properties

Reproducible SMYD SAR requires the exact chemotype: common benzofuran-isoxazole amide analogs (e.g., CAS 1105200-69-8) lack the chiral center and lactam N-H donor of CAS 1236269-47-8. Its 5-oxopyrrolidine-2-carboxamide terminus enables stereospecific SMYD2/3 binding interrogation, orthogonal chemotype control vs. hydrazinyl-cyanide EPAC probes, and higher Fsp³ (~0.24) for improved solubility profiling. Quote-based ordering with global shipping.

Molecular Formula C17H15N3O4
Molecular Weight 325.324
CAS No. 1236269-47-8
Cat. No. B2494751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
CAS1236269-47-8
Molecular FormulaC17H15N3O4
Molecular Weight325.324
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C17H15N3O4/c21-16-6-5-12(19-16)17(22)18-9-11-8-15(24-20-11)14-7-10-3-1-2-4-13(10)23-14/h1-4,7-8,12H,5-6,9H2,(H,18,22)(H,19,21)
InChIKeyZIFMGGPQRQKFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide: Structural Identity


N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (CAS 1236269-47-8) is a fully synthetic, non-natural heterocyclic small molecule (MW 325.32 g/mol; C₁₇H₁₅N₃O₄) belonging to the substituted isoxazole carboxamide class . Its architecture comprises three pharmacophoric modules—a benzofuran ring, a 3,5-disubstituted isoxazole, and a 5-oxopyrrolidine-2-carboxamide (pyroglutamide) terminus—connected via a methyleneamide linker. This compound is referenced within the patent landscape of isoxazole carboxamides as protein methyltransferase (SMYD) inhibitors [1] and appears in BindingDB entries associated with EPAC (Exchange Protein directly Activated by cAMP) antagonist screening, although the specific assay data attributed to this exact structure requires careful verification due to apparent registry cross-referencing with distinct hydrazinyl-cyanide chemotypes [2].

SMYD inhibitor chemotype Patent landscape positions this isoxazole carboxamide class as SMYD2/3 inhibitors; confirm potency for exact structure.
EPAC context requires verification BindingDB entry cross-referenced with hydrazinyl-cyanide series; verify target engagement before use.

Why Generic Substitution Fails for CAS 1236269-47-8


Within the benzofuran-isoxazole-amide chemotype, the amide terminus is not a passive linker but a primary determinant of both molecular recognition and physicochemical behavior. Closely related compounds bearing benzofuran-2-carboxamide (CAS 1105200-69-8), benzamide, or furan-2-carboxamide (CAS 1105200-61-0) termini at the same isoxazol-3-ylmethyl position exhibit distinct hydrogen-bonding capacities, lipophilicity profiles, and conformational preferences that preclude assumption of functional equivalence [1]. The 5-oxopyrrolidine-2-carboxamide group introduces a chiral center and an additional H-bond donor (lactam N–H) not present in aromatic amide analogs, altering both the number and geometry of potential protein–ligand interactions. In the context of isoxazole carboxamide SMYD inhibitor programs, even minor modifications to the amide substituent have been shown to shift potency by orders of magnitude and invert target selectivity between SMYD2 and SMYD3 isoforms [2]. Therefore, procurement of the exact CAS 1236269-47-8 structure is essential for any study requiring reproducible structure–activity relationship (SAR) interpretation.

Amide terminus dependence Aromatic amide analogs (benzamide, furan-2-carboxamide) lack the lactam N–H donor and chiral center; potency and isoform selectivity may shift dramatically.
SAR reproducibility Minor amide modifications can invert SMYD2/SMYD3 selectivity; exact CAS structure required for reproducible target engagement interpretation.

Quantitative Differentiation Evidence for CAS 1236269-47-8


Molecular Weight & Formula vs. Benzofuran-2-Carboxamide Analog

The target compound (C₁₇H₁₅N₃O₄, MW 325.32) is differentiated from its closest commercially catalogued analog, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide (CAS 1105200-69-8; C₂₁H₁₄N₂O₄, MW 358.35), by the replacement of a benzofuran-2-carboxamide terminus with a 5-oxopyrrolidine-2-carboxamide group [1]. This substitution reduces the molecular weight by 33.03 g/mol and alters the heteroatom count (N₃O₄ vs. N₂O₄), introducing an sp³-hybridized chiral carbon at the pyrrolidine 2-position that is absent in the fully aromatic analog. The target compound thus occupies a distinct region of chemical space in terms of fraction sp³ (Fsp³ = 0.24 vs. 0.05 for the benzofuran analog), a parameter correlated with clinical developability.

MW & formula differentiation
Reported
Target: C₁₇H₁₅N₃O₄, MW 325.32, Fsp³≈0.24 Comparator: C₂₁H₁₄N₂O₄, MW 358.35, Fsp³≈0.05 ΔMW −33.03 g/mol; higher sp³ character
Lower MW, higher Fsp³ predict improved solubility vs flat aromatic analog
Calculated from molecular formulas; no experimental solubility data
Medicinal Chemistry SAR Physicochemical Properties

H-Bond Donor/Acceptor Profile vs. Aromatic Amides

The 5-oxopyrrolidine-2-carboxamide terminus of CAS 1236269-47-8 provides a hydrogen-bond donor count (HBD) of 2 (one lactam N–H, one secondary amide N–H) and a hydrogen-bond acceptor count (HBA) of 5 (oxopyrrolidine carbonyl, amide carbonyl, isoxazole N and O, benzofuran O), compared to HBD = 1 / HBA = 4 for the analogous benzamide derivative N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide . The additional lactam N–H donor in the target compound enables a bidentate H-bond donor motif (amide N–H plus lactam N–H) capable of engaging two proximal acceptor atoms on a protein target simultaneously, a geometry precluded in mono-donor aromatic amide analogs.

H-bond donor/acceptor profile
Reported
Target HBD=2, HBA=5; bidentate lactam+amide donor motif Comparator (benzamide) HBD=1, HBA=4; mono-donor only
Bidentate H-bond motif may enable distinct target engagement geometry
Based on standard counting rules; structural inference
Medicinal Chemistry Molecular Recognition ADME Prediction

Isoxazole Carboxamide Pharmacophore for SMYD Inhibition

The isoxazole carboxamide patent family (US20200148650A1) establishes that the amide substituent attached to the isoxazole ring is a critical determinant of both SMYD2 and SMYD3 inhibitory potency and isoform selectivity [1]. Within this class, compounds bearing aliphatic or heteroaliphatic carboxamide termini (including pyrrolidine-containing amides) are claimed alongside aromatic amides, with the specification teaching that the nature of the amide group modulates both biochemical IC₅₀ and cellular target engagement [1]. While no direct IC₅₀ value for CAS 1236269-47-8 against SMYD proteins has been publicly disclosed in the examined sources, the structural features of the 5-oxopyrrolidine-2-carboxamide group—specifically its capacity for stereospecific interactions via the chiral center at the pyrrolidine 2-position—are consistent with the pharmacophoric elements required for activity within this chemotype.

SMYD pharmacophore fit
Class-level
Structure matches patent Formula (I); chiral pyrrolidine-2-carboxamide substituent. No direct SMYD IC50 data available.
Supports inclusion in SAR libraries; verify potency independently
Class-level inference from patent disclosure
Epigenetics SMYD Inhibition Cancer Therapeutics

Distinction from Hydrazinyl-Cyanide EPAC Antagonists

The EPAC antagonist patent family (US11124489B2) and its associated BindingDB deposition (Entry 10157) describe a series of hydrazinyl-cyanide compounds (e.g., Compound 10: IC₅₀ 7.3 × 10³ nM on EPAC3; Compound 31: IC₅₀ 4.6 × 10³ nM on EPAC3; Compound 33: IC₅₀ 1.9 × 10³ nM on EPAC4) [1] [2]. CAS 1236269-47-8 is structurally distinct from this series: it lacks the hydrazonoyl cyanide warhead and instead features a 5-oxopyrrolidine-2-carboxamide group. While BindingDB entries for US11124489 include a listing labeled 'NY0563::Compound 36' with IC₅₀ 6.7 × 10³ nM on EPAC3, the SMILES string registered under this identifier (FC(F)(F)c1cc(NNC(C#N)C(=O)c2noc3ccccc23)cc(c1)C(F)(F)F) corresponds to a hydrazinyl-cyanide chemotype, not the target compound [3]. This indicates a database registration artifact, meaning that any EPAC3 IC₅₀ of 6.7 µM attributed to this CAS number in secondary sources should be treated as unverified.

EPAC chemotype distinction
Data to verify
Target lacks hydrazonoyl cyanide; BindingDB IC50 6.7 µM attributed to SMILES-mismatched chemotype (BDBM517692). Authentic EPAC ligands: IC50 ~1.9–7.3 µM.
Not a validated EPAC inhibitor; orthogonal chemotype control
Database registration artifact; verify target engagement independently
cAMP Signaling EPAC Pharmacology Chemical Probe Selectivity

Chiral Center vs. Achiral Furan-2-Carboxamide Analog

The target compound contains a single stereogenic center at the 2-position of the 5-oxopyrrolidine ring (racemic unless otherwise specified by the vendor), whereas the commercially available close analog N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide (CAS 1105200-61-0, C₁₇H₁₂N₂O₄, MW 308.29) is achiral . The presence of the chiral center enables the possibility of enantiomer separation and stereospecific SAR exploration—a capability absent in the achiral furan-2-carboxamide comparator. Additionally, this stereochemical feature distinguishes CAS 1236269-47-8 from the majority of catalogued benzofuran-isoxazole-amide derivatives, which are predominantly flat and achiral.

Chiral vs. achiral analogs
Reported
Target: 1 chiral center (pyrrolidine C-2), Fsp³≈0.24 Comparator (CAS 1105200-61-0): achiral, Fsp³≈0.06
Enables enantiomer separation and stereospecific SAR exploration
Racemic mixture unless specified; vendor may provide enantiomerically enriched form
Stereochemistry Lead Optimization IP Novelty

Application Scenarios for CAS 1236269-47-8


SMYD2/3 SAR Library Expansion with Chiral Amides

Based on the isoxazole carboxamide SMYD inhibitor patent (US20200148650A1), CAS 1236269-47-8 is structurally suited for inclusion in hit-to-lead SAR libraries exploring non-aromatic, heteroaliphatic amide substituents at the isoxazole 3-position [1]. Its 5-oxopyrrolidine-2-carboxamide group introduces a chiral center and a lactam N–H donor that are absent in the common benzamide, furan-2-carboxamide, and benzofuran-2-carboxamide analogs typically screened. Procurement of this compound enables interrogation of stereospecific binding interactions with SMYD2 and SMYD3 isoforms that cannot be probed with achiral amide derivatives.

Orthogonal Chemotype Control for EPAC Engagement

The structural distinction between CAS 1236269-47-8 and the hydrazinyl-cyanide EPAC antagonist series (US11124489) makes this compound a valuable orthogonal chemotype control [2] [3]. In experiments where the hydrazonoyl cyanide functionality may introduce confounding reactivity (e.g., redox cycling, nonspecific cysteine alkylation), the 5-oxopyrrolidine-2-carboxamide chemotype provides a structurally distinct probe to differentiate target-mediated effects from warhead-driven artifacts. Researchers should verify EPAC target engagement independently, given the database registration discrepancy identified for this CAS number.

Fsp³-Based Physicochemical Optimization

With an Fsp³ of approximately 0.24—substantially higher than the near-zero Fsp³ of the benzofuran-2-carboxamide (CAS 1105200-69-8) and furan-2-carboxamide (CAS 1105200-61-0) analogs—CAS 1236269-47-8 is a suitable candidate for studies correlating sp³ character with aqueous solubility, metabolic stability, and reduced promiscuous binding in benzofuran-isoxazole chemical series [4]. Its molecular weight (325.32 g/mol) also falls within favorable lead-like space (≤350 Da), supporting its use in fragment-to-lead or property-guided optimization workflows.

Stereochemistry-Dependent Pharmacology of Pyroglutamide Ligands

The single chiral center at the pyrrolidine 2-position provides a basis for enantiomer separation and comparative pharmacological profiling. If the vendor supplies material of defined enantiomeric purity, CAS 1236269-47-8 can be employed in studies examining the impact of absolute stereochemistry on target binding kinetics, cellular permeability, and in vitro metabolic stability—parameters that cannot be assessed using the achiral amide analogs that dominate the benzofuran-isoxazole catalog [4].

Application
Selection Property
Validation Focus
SMYD2/3 isoform SAR studies
Chiral heteroaliphatic amide substituent
SMYD2 vs SMYD3 selectivity and binding kinetics
cAMP/EPAC signaling orthogonal control
Non-hydrazonoyl cyanide chemotype
Target engagement specificity vs hydrazinyl-cyanide ligands
Physicochemical property optimization
Higher sp³ character, moderate MW
Aqueous solubility, metabolic stability, promiscuous binding
Stereochemistry–activity studies
Single chiral center at pyrrolidine 2-position
Enantiomer-specific target binding and cellular permeability
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